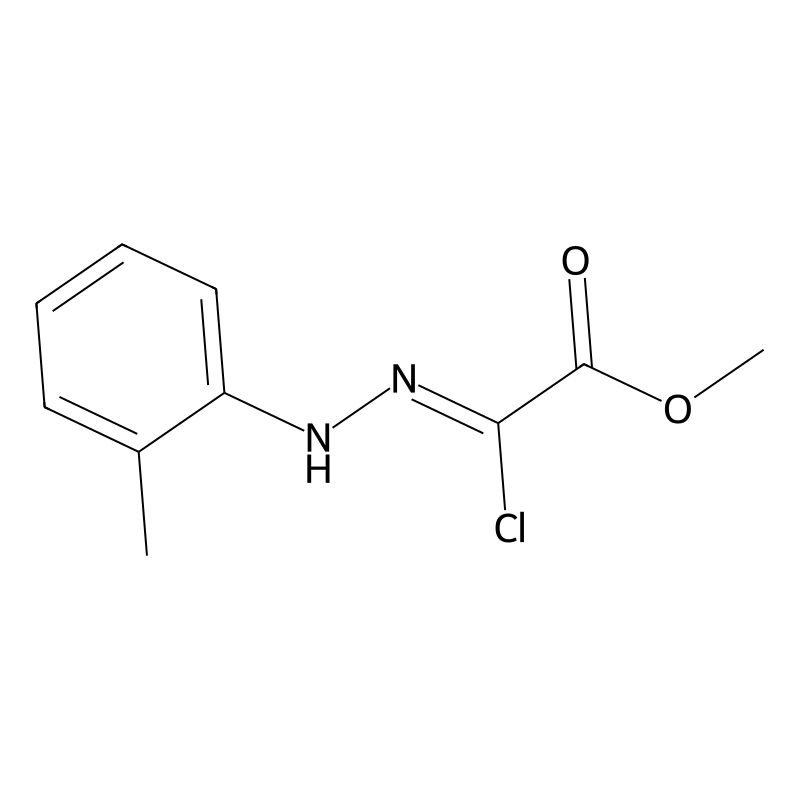

Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Acetic Acid, (4-chloro-2-methylphenoxy)-, Methyl Ester

Scientific Field: This compound is studied in the field of Chemistry, specifically in the area of Molecular Structure and Spectroscopy .

Application Summary: This compound is used in the study of molecular structures and their electron ionization .

Methods of Application: The compound is analyzed using Mass Spectrometry and Gas Chromatography .

Results or Outcomes: The results of these studies provide valuable data on the mass spectrum and electron ionization properties of the compound .

Phenoxy Acetamide Derivatives

Scientific Field: Phenoxy acetamide and its derivatives are studied in the field of Medicinal Chemistry .

Application Summary: These compounds are synthesized and studied for their potential as therapeutic candidates .

Methods of Application: The synthesis of these compounds involves various chemical techniques and computational chemistry applications .

Results or Outcomes: The results of these studies contribute to the design and development of new pharmaceutical compounds .

Reactions of Esters

Scientific Field: This application falls under the field of Organic Chemistry .

Application Summary: Esters, including acetic acid esters, can undergo a variety of reactions. One such reaction is hydrolysis, which is catalyzed by either an acid or a base .

Methods of Application: The ester is heated with a large excess of water containing a strong-acid catalyst.

Results or Outcomes: The products of this reaction are a carboxylic acid and an alcohol .

Synthesis of Acetic Acid Derivatives

Scientific Field: This application is in the field of Synthetic Organic Chemistry .

Application Summary: Acetic acid derivatives, such as “Acetic acid, 2-chloro-2- [2- (4-methoxyphenyl)hydrazinylidene], ethyl ester”, can be synthesized from other compounds .

Methods of Application: The specific methods of synthesis would depend on the starting materials and the desired product .

Results or Outcomes: The outcome of this application is the successful synthesis of a specific acetic acid derivative .

Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester is an organic compound with the molecular formula and a molecular weight of 226.66 g/mol. This compound belongs to the class of hydrazones, characterized by the presence of the hydrazone functional group . The compound is synthesized through the reaction of 2-methylphenylhydrazine with chloroacetic acid, followed by esterification with methanol. Its structure includes a chloro substituent and a methyl ester, which contribute to its chemical reactivity and biological activity.

- Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding acetic acid and methanol.

- Oxidation: The compound can be oxidized to form azo compounds.

- Reduction: It can undergo reduction to yield various hydrazine derivatives.

- Substitution Reactions: Depending on the nucleophile used, various substituted derivatives can be formed.

The biological activity of Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester is notable in biochemical studies. It has been shown to influence cellular processes such as signaling pathways and gene expression. The compound interacts with enzymes and proteins, potentially leading to enzyme inhibition or activation. Its unique structure allows it to act as a probe in biochemical assays, providing insights into enzyme activity and cellular metabolism.

The synthesis of Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester typically involves:

- Condensation Reaction: The initial step involves the condensation of 2-methylphenylhydrazine with chloroacetic acid.

- Esterification: This is followed by esterification with methanol, often catalyzed by sulfuric acid under reflux conditions to ensure complete conversion .

- Industrial Production: In industrial settings, continuous flow processes may be employed to enhance efficiency and yield, utilizing automated reactors for precise control of reaction parameters.

Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester has various applications:

- In Chemistry: It serves as an intermediate in synthesizing more complex organic compounds.

- In Biology: It is utilized in studies related to enzyme inhibition and as a biochemical probe.

- In Industry: The compound finds use in producing dyes, pigments, and other industrial chemicals .

Studies on the interactions of Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester reveal its potential effects on biological systems. Research indicates that it can modulate enzyme activities and influence cellular signaling pathways. These interactions make it a valuable compound for studying biochemical mechanisms and developing therapeutic agents.

Several compounds share structural similarities with Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Acetic Acid, Chloro((4-chlorophenyl)hydrazono)-, Methyl Ester | Contains a para-chloro substituent | |

| Acetic Acid, 2-Chloro-2-[4-methylphenyl]hydrazinylidene-, Ethyl Ester | Has an ethyl ester group | |

| Acetic Acid, 2-Chloro-2-(4-methoxyphenyl)hydrazonoyl Chloride | Features a methoxy group instead of methyl |

These compounds highlight the diversity within hydrazone derivatives while showcasing the unique chloro and methyl ester functionalities present in Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester .

Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester represents a specialized organic compound within the hydrazone family, distinguished by its unique molecular architecture and specific substitution pattern. The compound is officially designated under the Chemical Abstracts Service registry number 96722-48-4, providing unambiguous identification within chemical databases and literature. The molecular formula C₁₀H₁₁ClN₂O₂ defines the elemental composition, while the molecular weight of 226.66 grams per mole establishes its physical characteristics for synthetic applications.

The systematic nomenclature according to International Union of Pure and Applied Chemistry conventions designates this compound as Methyl (2Z)-2-chloro-2-[(2-methylphenyl)hydrazinylidene]acetate. This naming system precisely describes the stereochemical configuration, with the (2Z) designation indicating the geometric arrangement around the carbon-nitrogen double bond characteristic of hydrazone compounds. The compound structure incorporates a methyl ester group attached to an acetic acid framework, with a chloro substituent and a hydrazone linkage featuring a 2-methylphenyl group.

Alternative nomenclature systems recognize this compound through various descriptive names that emphasize different structural features. The systematic name Acetic acid, chloro((2-methylphenyl)hydrazono)-, methyl ester highlights the acetic acid backbone and the specific hydrazone substitution pattern. These nomenclature variations reflect the compound's complex structure and the multiple functional groups that contribute to its chemical reactivity and synthetic utility.

Historical Context and Research Development

The research development surrounding Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester emerges from the broader historical context of hydrazone chemistry, which has evolved significantly over the past century. Hydrazones were first systematically studied by German chemist Emil Fischer, who developed analytical methods using phenylhydrazine reactions with reducing sugars to form characteristic hydrazones known as osazones. This foundational work established the importance of hydrazone compounds in analytical chemistry and opened pathways for synthetic applications that continue to influence modern organic chemistry.

The specific development of chloro-substituted hydrazone derivatives like Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester represents a more recent advancement in synthetic methodology. Research into these specialized compounds gained momentum as chemists recognized the unique reactivity patterns conferred by the combination of chloro and hydrazone functional groups. The synthesis methodology typically involves the condensation reaction between chloroacetic acid derivatives and substituted phenylhydrazines, a process that has been refined through decades of synthetic optimization.

Contemporary research applications have expanded beyond traditional synthetic chemistry to encompass medicinal chemistry and biochemical studies. The compound has attracted attention for its potential biological activities, particularly in enzyme modulation and cellular signaling pathway investigations. This research trajectory reflects the growing recognition that hydrazone derivatives possess significant therapeutic potential, leading to increased investigation of their pharmacological properties and synthetic accessibility.

The evolution of characterization techniques, including advanced spectroscopic methods and computational chemistry approaches, has enhanced understanding of the compound's structural features and reactivity patterns. Modern analytical capabilities allow for precise determination of stereochemical configurations and conformational preferences, contributing to more effective synthetic strategies and applications development.

Classification within Hydrazone Derivatives

Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester belongs to the extensive class of hydrazone derivatives, which are characterized by the general structural formula R₁R₂C=N-NH₂. Within this classification system, the compound represents a specialized subgroup featuring both chloro substituents and ester functionality, distinguishing it from simpler hydrazone structures. The hydrazone functional group serves as the defining structural element, formed through the condensation of hydrazine derivatives with carbonyl compounds such as aldehydes or ketones.

The specific substitution pattern of this compound places it within the category of substituted phenylhydrazones, where the phenyl ring bears a methyl group at the 2-position. This positional isomerism significantly influences the compound's chemical properties and biological activities compared to other methylphenylhydrazone isomers. The presence of the chloro group at the alpha position relative to the ester functionality creates additional reactivity centers that expand the compound's synthetic utility.

Hydrazone derivatives demonstrate remarkable structural diversity, with variations in substituent patterns leading to distinct chemical and biological properties. The classification system recognizes several major subgroups, including simple hydrazones, acylhydrazones, and aroylhydrazones, each characterized by specific functional group arrangements. Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester represents an acylhydrazone derivative, specifically incorporating an acetic acid-derived framework with additional chloro and ester modifications.

The stereochemical considerations inherent in hydrazone chemistry further refine the classification of this compound. The (2Z) configuration indicates the specific geometric arrangement around the carbon-nitrogen double bond, which can exist in either E or Z isomeric forms. This stereochemical specificity affects molecular properties including stability, reactivity, and potential biological activities, making precise stereochemical assignment crucial for compound characterization and application.

| Classification Category | Specific Feature | Structural Contribution |

|---|---|---|

| Hydrazone Derivatives | C=N-NH linkage | Primary functional group |

| Substituted Phenylhydrazones | 2-methylphenyl group | Aromatic substitution pattern |

| Acylhydrazones | Acetic acid framework | Carbonyl-containing backbone |

| Chloro-substituted Derivatives | Alpha-chloro group | Enhanced reactivity |

Significance in Synthetic Organic Chemistry

The synthetic significance of Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester stems from its multifunctional reactivity profile and utility as a versatile synthetic intermediate. The compound serves as a valuable building block in organic synthesis due to the presence of multiple reactive sites, including the chloro group, the hydrazone linkage, and the ester functionality. These functional groups enable diverse chemical transformations that facilitate the construction of complex molecular architectures through well-established synthetic methodologies.

The chloro substituent provides a particularly important reactive center for nucleophilic substitution reactions, allowing for the introduction of various functional groups through standard displacement chemistry. This reactivity pattern enables the compound to serve as a precursor for more complex derivatives, expanding its utility in synthetic route design. The hydrazone linkage offers additional transformation possibilities through reactions such as hydrolysis, reduction, and cyclization, providing multiple pathways for molecular elaboration.

Synthetic applications extend beyond simple functional group manipulations to encompass the formation of heterocyclic compounds with potential biological activities. Hydrazone derivatives like Acetic Acid, Chloro((2-methylphenyl)hydrazono)-, Methyl Ester serve as precursors for the synthesis of pyrazoles, pyridazines, and other nitrogen-containing heterocycles through established cyclization methodologies. These transformations represent important strategies for accessing bioactive molecular frameworks that find applications in pharmaceutical development.

The compound's role in biochemical research further enhances its synthetic significance, particularly in the development of enzyme inhibitors and cellular probes. Research indicates that the compound can modulate enzyme activities and influence cellular signaling pathways, making it valuable for studying biochemical mechanisms. This dual utility as both a synthetic intermediate and a biological probe exemplifies the interdisciplinary importance of well-designed hydrazone derivatives in modern chemical research.

Contemporary synthetic methodologies have refined the preparation and utilization of this compound, with improvements in reaction conditions, purification techniques, and characterization methods. The synthesis typically involves the reaction of 2-methylphenylhydrazine with chloroacetic acid derivatives, followed by esterification with methanol under controlled conditions. Industrial applications may employ continuous flow processes and automated reactors to enhance efficiency and product quality, reflecting the compound's importance in commercial synthetic chemistry.